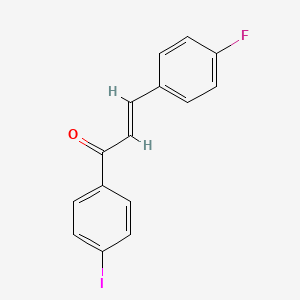

(2E)-3-(4-fluorophenyl)-1-(4-iodophenyl)prop-2-en-1-one

Description

4’-Fluoro-4-iodo chalcone is a chalcone derivative , belonging to the class of organic compounds known for their α,β-unsaturated ketone structure. Its chemical formula is C15H9FOI, and it exhibits a trans configuration around the double bond. The compound’s structure consists of a central propenone moiety with fluorine and iodine substituents on the phenyl rings. Chalcones have attracted attention due to their diverse biological activities, making 4’-Fluoro-4-iodo chalcone an intriguing compound for research.

Properties

Molecular Formula |

C15H10FIO |

|---|---|

Molecular Weight |

352.14 g/mol |

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(4-iodophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H10FIO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ |

InChI Key |

RIUSLDUDXSSUID-XCVCLJGOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)I)F |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)I)F |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to 4’-Fluoro-4-iodo chalcone. One common approach involves the Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 4-iodoacetophenone. The reaction occurs in the presence of a base (such as sodium hydroxide or potassium hydroxide) and a solvent (often ethanol or methanol). The resulting chalcone undergoes E/Z isomerization, favoring the E-isomer.

b. Industrial Production

While not widely produced industrially, 4’-Fluoro-4-iodo chalcone can be synthesized on a laboratory scale. Industrial applications are limited due to its specialized use in research and development.

Chemical Reactions Analysis

4’-Fluoro-4-iodo chalcone participates in various chemical reactions:

Oxidation: It can undergo oxidation using reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO), leading to the formation of corresponding diols.

Reduction: Reduction with strong reducing agents (e.g., lithium aluminum hydride, LiAlH) converts the carbonyl group to a hydroxyl group.

Substitution: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Aldol Condensation: 4’-Fluoro-4-iodo chalcone can undergo aldol reactions, forming α,β-unsaturated ketones.

Major products include derivatives with modified substituents or functional groups.

Scientific Research Applications

4’-Fluoro-4-iodo chalcone finds applications in:

Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its cytotoxic properties.

Fluorescent Probes: Modified chalcones serve as fluorescent probes for cellular imaging.

Antioxidant Activity: Chalcones exhibit antioxidant effects, and this compound contributes to related studies.

Mechanism of Action

The exact mechanism of action remains an active area of research. its cytotoxicity likely involves interference with cellular processes, including DNA replication and protein synthesis. Further investigations are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

4’-Fluoro-4-iodo chalcone stands out due to its unique combination of fluorine and iodine substituents. Similar compounds include other chalcones (e.g., unsubstituted chalcone, 4’-chloro chalcone) and related α,β-unsaturated ketones.

Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances

: PubChem Compound Summary : Kaur, M., & Aggarwal, D. (2017). Chalcones: An update on cytotoxic and chemoprotective properties. Mini Reviews in Medicinal Chemistry, 17(12), 1113–1138. : Singh, R., & Sharma, A. (2019). Chalcones: An overview. International Journal of Pharmaceutical Sciences and Research, 10(1), 1–10.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.